Tetramethylgermane

Beschreibung

The exact mass of the compound Tetramethylgermanium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65801. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

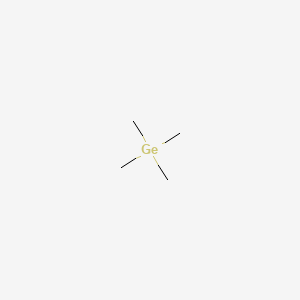

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetramethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Ge/c1-5(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLCXMPFXYVHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235600 | |

| Record name | Germanium, tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetramethylgermanium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17931 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.0 [mmHg] | |

| Record name | Tetramethylgermanium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17931 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

865-52-1 | |

| Record name | Germane, tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium, tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylgermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germanium, tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylgermanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis routes for high-purity tetramethylgermane

An In-depth Technical Guide to the Synthesis of High-Purity Tetramethylgermane

Introduction

This compound (Ge(CH₃)₄), often abbreviated as TMG or TMGe, is an organogermanium compound that serves as a critical precursor in the semiconductor industry.[1][2] Its high volatility, thermal stability, and low toxicity make it an ideal candidate for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.[1][2] These processes are used to deposit high-purity germanium thin films, which are essential for manufacturing advanced microelectronic devices like high-performance transistors and photodetectors.[1] Given the stringent purity requirements for semiconductor applications, where even trace impurities can significantly degrade device performance, the development of reliable synthesis and purification routes for TMG is of paramount importance.[3] This guide details the primary synthesis methodologies, provides comprehensive experimental protocols, and outlines the necessary purification techniques to achieve high-purity this compound suitable for the electronics industry.

Core Synthesis Routes

The synthesis of this compound predominantly relies on the reaction of a germanium tetrahalide, typically germanium tetrachloride (GeCl₄), with a methylating agent. The most common and well-established methods involve Grignard reagents and organolithium compounds.

Grignard Reaction Route

The Grignard synthesis is a widely used method for forming carbon-carbon and carbon-heteroatom bonds.[4] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic center.[5] For TMG synthesis, methylmagnesium halide (CH₃MgX, where X = Cl, Br, I) is reacted with germanium tetrachloride.[6]

Overall Reaction: GeCl₄ + 4 CH₃MgBr → Ge(CH₃)₄ + 4 MgBrCl

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from standard Grignard synthesis procedures.[7][8]

Materials:

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Germanium tetrachloride (GeCl₄)

-

Iodine crystal (for activation)

-

1 M Hydrochloric acid (for work-up)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Apparatus Setup: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[7][8]

-

Grignard Reagent Preparation:

-

Place magnesium turnings (4.1 molar equivalents) and a small crystal of iodine in the reaction flask.[7]

-

Prepare a solution of methyl bromide (4.0 molar equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.[7] If the reaction does not start, gentle warming or crushing the magnesium with a dry stirring rod may be necessary.[8]

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure full consumption of the magnesium.[9]

-

-

Reaction with Germanium Tetrachloride:

-

Cool the freshly prepared Grignard reagent in an ice-salt bath to 0°C or below.

-

Add a solution of germanium tetrachloride (1.0 molar equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. This reaction is highly exothermic and must be controlled by slow addition and efficient cooling to prevent side reactions.[7]

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.[7]

-

Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

-

Wash the organic layer sequentially with water and then a saturated sodium chloride solution.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation. The remaining liquid is crude this compound.

-

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of TMG via the Grignard reaction route.

Organolithium Route

Organolithium reagents are generally more reactive than their Grignard counterparts and can offer an alternative pathway to TMG.[10][11] The synthesis involves the preparation of methyllithium, followed by its reaction with germanium tetrachloride.

Overall Reaction:

-

2 Li + CH₃Br → CH₃Li + LiBr

-

GeCl₄ + 4 CH₃Li → Ge(CH₃)₄ + 4 LiCl

Experimental Protocol: Organolithium Synthesis of this compound

This protocol is based on standard procedures for preparing and using organolithium reagents.[11][12]

Materials:

-

Lithium metal (dispersion or wire)

-

Methyl bromide (or methyl chloride)

-

Anhydrous pentane or hexane

-

Germanium tetrachloride (GeCl₄)

Procedure:

-

Apparatus Setup: As with the Grignard reaction, all glassware must be flame-dried and the reaction conducted under a dry, inert atmosphere (N₂ or Ar).

-

Methyllithium Preparation:

-

Place lithium metal (8.2 molar equivalents) in a flask containing an anhydrous hydrocarbon solvent like pentane or hexane.[10][12]

-

Add methyl bromide (4.0 molar equivalents) slowly to the lithium dispersion while stirring vigorously. The reaction is exothermic and may require cooling to control.

-

After the addition, the mixture is typically stirred for several hours to ensure complete reaction, resulting in a solution or suspension of methyllithium.

-

-

Reaction with Germanium Tetrachloride:

-

Cool the methyllithium solution to a low temperature (e.g., -78°C using a dry ice/acetone bath).

-

Slowly add a solution of germanium tetrachloride (1.0 molar equivalent) in the same anhydrous solvent. Maintain the low temperature throughout the addition to control the reaction's exothermicity.

-

After addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

The reaction is quenched by the slow addition of water or a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is carefully removed by distillation, leaving the crude this compound product.

-

Logical Workflow for Organolithium Synthesis

Caption: Workflow for the synthesis of TMG via the organolithium reaction route.

Purification of this compound

Achieving the high purity (e.g., 99.999% or 5N) required for semiconductor applications necessitates a robust purification process.[3] The primary method for purifying the volatile, liquid TMG is fractional distillation.[13]

Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[14][15] For TMG purification, the goal is to separate the desired product from unreacted starting materials (like GeCl₄), the solvent, and any side products. The significant difference in boiling points between TMG and GeCl₄ makes this separation highly effective.

Experimental Protocol: Fractional Distillation

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a collection flask, and a thermometer.[13] Ensure all glassware is clean and dry.

-

Distillation:

-

Place the crude TMG into the distillation flask with boiling chips or a magnetic stir bar.

-

Heat the flask gently using a heating mantle.

-

The component with the lowest boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

-

Collect the fraction that distills at or near the boiling point of pure TMG (43-44°C) in a separate, clean receiver.

-

Monitor the temperature at the top of the column. A stable temperature plateau indicates the distillation of a pure component.[13] Any preceding or succeeding fractions with different boiling points should be collected separately.

-

-

Multiple Distillations: For ultra-high purity, it may be necessary to perform the fractional distillation multiple times.

Purification Workflow

Caption: Workflow for the purification of TMG using fractional distillation.

Data Presentation

For effective synthesis and purification, understanding the physical properties and reaction parameters is crucial.

Table 1: Comparison of Core Synthesis Routes

| Parameter | Grignard Route | Organolithium Route |

| Primary Reactants | GeCl₄, Methyl Halide, Mg | GeCl₄, Methyl Halide, Li |

| Solvent | Anhydrous Ether / THF[5] | Anhydrous Hexane / Pentane[12] |

| Reaction Temp. | 0°C to Reflux | -78°C to Room Temp. |

| Advantages | Well-established, less pyrophoric reagents than RLi, tolerant of some functional groups. | Higher reactivity, can lead to cleaner reactions if handled properly. |

| Disadvantages | Sensitive to moisture/air, potential for Wurtz coupling side reactions.[7] | Highly pyrophoric reagents, extremely sensitive to moisture/air, requires very low temperatures.[11] |

| Typical Purity (Pre-distillation) | >95% (variable) | >98% (variable) |

Table 2: Physical Properties for Purification

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | Ge(CH₃)₄ | 132.78 | 43 - 44[16] |

| Germanium Tetrachloride | GeCl₄ | 214.42 | 83 - 87[17][18] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |

| Pentane | C₅H₁₂ | 72.15 | 36.1 |

| Hexane | C₆H₁₄ | 86.18 | 69 |

Conclusion

The synthesis of high-purity this compound is a multi-step process that demands meticulous attention to experimental conditions, particularly the exclusion of air and moisture. The Grignard and organolithium routes are both viable and effective methods for producing TMG. The choice between them often depends on the available equipment, safety considerations, and desired scale. Regardless of the synthetic route chosen, fractional distillation remains the indispensable final step to achieve the ultra-high purity levels required for advanced semiconductor applications. By carefully controlling the reaction parameters and purification process, it is possible to reliably produce this compound that meets the exacting standards of the electronics industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound – TMGe | DOCKWEILER CHEMICALS [dockchemicals.com]

- 3. americanelements.com [americanelements.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Germanium - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. orgosolver.com [orgosolver.com]

- 12. people.uniurb.it [people.uniurb.it]

- 13. Purification [chem.rochester.edu]

- 14. Fractional distillation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chembk.com [chembk.com]

- 17. WebElements Periodic Table » Germanium » germanium tetrachloride [webelements.co.uk]

- 18. germanium tetrachloride [stenutz.eu]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Tetramethylgermane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylgermane (TMGe), an organogermanium compound with the formula Ge(CH₃)₄, is utilized in various scientific and industrial applications, including as a precursor in chemical vapor deposition and as a reference standard in NMR spectroscopy. Understanding its thermal stability and decomposition mechanism is crucial for optimizing its use and ensuring safety in high-temperature processes. This technical guide provides a comprehensive overview of the core principles governing the thermal decomposition of this compound, drawing upon available thermodynamic data and analogous chemical systems. The document details the proposed reaction pathways, summarizes key quantitative data, outlines relevant experimental methodologies, and presents visual representations of the decomposition process and experimental workflows.

Introduction

This compound is a volatile, colorless liquid characterized by a tetrahedral arrangement of four methyl groups around a central germanium atom. The strength of the germanium-carbon (Ge-C) bond is a primary determinant of its thermal stability. The thermal decomposition of TMGe is a complex process initiated by the homolytic cleavage of a Ge-C bond, leading to the formation of highly reactive radical species. These radicals subsequently participate in a cascade of secondary reactions, ultimately yielding a variety of gaseous and solid-state products. This guide will delve into the intricacies of this decomposition mechanism.

The Core Thermal Decomposition Mechanism

The thermal decomposition of this compound is believed to proceed via a free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The process is initiated by the unimolecular homolytic fission of one of the four equivalent Ge-C bonds. This step requires sufficient thermal energy to overcome the bond dissociation energy.

Ge(CH₃)₄ → •Ge(CH₃)₃ + •CH₃

This initial bond scission is the rate-determining step in the overall decomposition process under most conditions. The energy required for this step is a direct measure of the Ge-C bond strength.

Propagation

The highly reactive methyl (•CH₃) and trimethylgermyl (•Ge(CH₃)₃) radicals generated during initiation can then participate in a series of propagation reactions. These reactions involve the abstraction of hydrogen atoms from other TMGe molecules or the decomposition of the trimethylgermyl radical itself.

-

Hydrogen Abstraction: A methyl radical can abstract a hydrogen atom from a parent TMGe molecule, forming methane (CH₄) and a new organogermanium radical.

•CH₃ + Ge(CH₃)₄ → CH₄ + •CH₂(Ge(CH₃)₃)

-

Radical Decomposition: The trimethylgermyl radical can undergo further decomposition, although this is generally less favorable than the initial Ge-C bond cleavage in the parent molecule.

•Ge(CH₃)₃ → Ge(CH₃)₂ + •CH₃

Termination

The chain reaction is terminated by the combination or disproportionation of the radical species present in the system. These reactions lead to the formation of stable, non-radical products.

-

Radical Combination:

-

•CH₃ + •CH₃ → C₂H₆ (Ethane)

-

•Ge(CH₃)₃ + •CH₃ → Ge(CH₃)₄ (Recombination)

-

•Ge(CH₃)₃ + •Ge(CH₃)₃ → Ge₂(CH₃)₆ (Hexamethyldigermane)

-

-

Disproportionation: While less common for simple alkyl radicals, disproportionation reactions can also contribute to termination, leading to the formation of unsaturated species.

The final product distribution from the thermal decomposition of TMGe is highly dependent on the reaction conditions, including temperature, pressure, and the presence of other chemical species. Common gaseous products include methane, ethane, and ethylene, while solid products can include germanium-containing films or nanoparticles.

Quantitative Data

| Parameter | Value | Notes |

| Mean Ge-C Bond Dissociation Energy | 264.2 kJ/mol (63.1 kcal/mol)[1] | This value is considered the primary energy barrier for the initiation of the thermal decomposition. |

Note: The overall activation energy for the multi-step decomposition process may differ from the bond dissociation energy due to the complex nature of the subsequent radical reactions.

Experimental Protocols

The study of gas-phase thermal decomposition reactions of organometallic compounds like this compound typically involves specialized experimental setups capable of achieving high temperatures and analyzing the resulting products in real-time. A common and effective methodology is the use of a shock tube coupled with mass spectrometry or gas chromatography.

Shock Tube Pyrolysis with Mass Spectrometry

Objective: To study the kinetics and product distribution of the gas-phase thermal decomposition of this compound under controlled high-temperature and low-pressure conditions.

Apparatus:

-

High-vacuum stainless steel shock tube

-

Diaphragm section to separate driver and driven gases

-

Heating system for the initial sample mixture

-

Pressure transducers

-

Time-of-flight mass spectrometer (TOF-MS) or quadrupole mass spectrometer

-

Gas chromatography (GC) system for detailed product analysis

Procedure:

-

A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is prepared in the driven section of the shock tube at a known initial pressure and temperature.

-

A high-pressure driver gas (e.g., Helium) is introduced into the driver section.

-

The diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the TMGe mixture.

-

The shock wave rapidly heats and compresses the gas, initiating the thermal decomposition of TMGe. The temperature and pressure behind the reflected shock wave are precisely controlled by the initial conditions.

-

A small sample of the reacting gas mixture is extracted at a specific time point after the shock heating and is rapidly quenched.

-

The quenched sample is then analyzed by mass spectrometry to identify the decomposition products and intermediates. For more detailed separation and quantification of stable products, the sample can be directed to a gas chromatograph.

-

By varying the temperature, pressure, and reaction time, the kinetics of the decomposition can be determined, and the reaction mechanism can be elucidated.

Visualizations

Signaling Pathway Diagram

Caption: Proposed radical chain mechanism for the thermal decomposition of this compound.

Experimental Workflow Diagram

Caption: Workflow for studying TMGe thermal decomposition using shock tube pyrolysis.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetramethylgermane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylgermane (Ge(CH₃)₄) is a fundamental organogermanium compound with a tetrahedral molecular structure. This guide provides a comprehensive overview of its molecular geometry, bonding characteristics, and the experimental methodologies used for their determination. All quantitative data, including bond lengths, bond angles, and vibrational frequencies, have been meticulously compiled from peer-reviewed literature and are presented in structured tables. Detailed experimental protocols for gas-phase electron diffraction and vibrational spectroscopy are described, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the analytical processes involved in characterizing this molecule.

Molecular Structure

The three-dimensional arrangement of atoms in this compound has been precisely determined through gas-phase electron diffraction (GED). The molecule consists of a central germanium (Ge) atom covalently bonded to four methyl (–CH₃) groups. The overall geometry is tetrahedral, with the germanium atom at the center and the carbon atoms of the methyl groups at the vertices.

The key structural parameters, as determined by a gas-phase electron diffraction study augmented by a normal coordinate analysis, are summarized in the table below.[1][2] The study assumes a tetrahedral symmetry for the germanium bond configuration.

Table 1: Molecular Geometry of this compound from Gas-Phase Electron Diffraction

| Parameter | Value | Uncertainty |

| Ge–C bond length, rg(Ge–C) | 1.958 Å | ± 0.004 Å |

| C–H bond length, rg(C–H) | 1.111 Å | ± 0.003 Å |

| Ge–C–H bond angle, ∠(Ge–C–H) | 110.7° | ± 0.2° |

Source: Csákvári et al., Journal of Molecular Structure, 1991.[1][2]

The tetrahedral arrangement around the central germanium atom is consistent with VSEPR theory for a central atom with four bonding pairs and no lone pairs of electrons.

Bonding

The bonding in this compound is characterized by covalent bonds between the germanium and carbon atoms (Ge–C) and between the carbon and hydrogen atoms (C–H). The Ge–C bond is formed from the overlap of an sp³ hybrid orbital on the germanium atom and an sp³ hybrid orbital on the carbon atom.

Bond Dissociation Energy

The strength of the Ge–C bond can be quantified by its mean bond dissociation energy. This value represents the average energy required to break one Ge–C bond in the molecule.

Table 2: Mean Bond Dissociation Energy for this compound

| Bond | Mean Dissociation Energy (kJ mol⁻¹) |

| Ge–C | 264.2 |

Source: Long and Pulford, J. Chem. Soc., Faraday Trans. 2, 1986.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the bonding within a molecule by probing its vibrational modes. For a molecule with Td symmetry like this compound, certain vibrational modes are IR-active, others are Raman-active, and some can be active in both or neither, according to the principles of group theory. The observed frequencies are characteristic of the bond strengths and the masses of the atoms involved.

Table 3: Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong (IR) | νₐₛ(CH₃) - Asymmetric CH₃ stretch |

| 2907 | Strong (IR) | νₛ(CH₃) - Symmetric CH₃ stretch |

| 1420 | Medium (IR) | δₐₛ(CH₃) - Asymmetric CH₃ deformation |

| 1240 | Medium (IR) | δₛ(CH₃) - Symmetric CH₃ deformation |

| 825 | Strong (IR) | ρ(CH₃) - CH₃ rock |

| 602 | Strong (IR) | νₐₛ(GeC₄) - Asymmetric GeC₄ stretch |

| 565 | Strong (Raman) | νₛ(GeC₄) - Symmetric GeC₄ stretch |

| 190 | Medium (Raman) | δ(CGeC) - CGeC deformation |

Note: This is a compilation of typical values from various spectroscopic studies. The exact peak positions and intensities can vary slightly depending on the experimental conditions and the phase (gas, liquid, or solid) of the sample.

Experimental Protocols

The determination of the molecular structure and bonding of this compound relies on sophisticated experimental techniques. The following sections provide an overview of the methodologies for gas-phase electron diffraction and vibrational spectroscopy.

Synthesis of this compound

This compound can be synthesized through the reaction of germanium tetrachloride with a methylating agent. A common method is the Grignard reaction, which involves reacting germanium tetrachloride with methylmagnesium chloride.

References

In-Depth Technical Guide: Vapor Pressure of Tetramethylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for tetramethylgermane (Ge(CH₃)₄). The information herein is curated for professionals in research and development who require precise thermodynamic data for this organometallic compound. This document presents quantitative vapor pressure data, details the experimental protocols for its measurement, and includes visualizations to elucidate key relationships and workflows.

Core Data Presentation: Vapor Pressure of this compound

The vapor pressure of this compound as a function of temperature can be accurately described by the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure in bar.

-

T is the temperature in Kelvin (K).

-

A, B, and C are the Antoine constants specific to this compound.

The following table summarizes the vapor pressure of this compound at various temperatures, calculated using the Antoine constants provided by the National Institute of Standards and Technology (NIST).[1][2]

| Temperature (K) | Temperature (°C) | Vapor Pressure (bar) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |

| 200.00 | -73.15 | 0.011 | 1.1 | 8.25 |

| 220.00 | -53.15 | 0.035 | 3.5 | 26.25 |

| 240.00 | -33.15 | 0.091 | 9.1 | 68.25 |

| 260.00 | -13.15 | 0.208 | 20.8 | 156.00 |

| 280.00 | 6.85 | 0.428 | 42.8 | 321.00 |

| 300.00 | 26.85 | 0.803 | 80.3 | 602.25 |

| 317.00 | 43.85 | 1.347 | 134.7 | 1010.25 |

Antoine Constants (for P in bar and T in Kelvin) from Stull, 1947, as cited by NIST: A = 4.1110, B = 1166.492, C = -33.005.[1][2] The data is applicable within the temperature range of 200.0 to 317.0 K.[1][2]

Experimental Protocols

The primary experimental data for the vapor pressure of this compound was determined by Valerga and Kilpatrick (1970) using a static method.[3] This technique is a direct experimental method for measuring the equilibrium vapor pressure of a substance.[4]

Apparatus and Methodology:

The apparatus used for these measurements was a static vapor pressure setup. A sample of this compound, purified to 99.1 mole % by fractional distillation, was introduced into the apparatus.[3] Because this compound is a potent solvent for stopcock lubricants, the measurements were conducted at low temperatures to ensure the integrity of the vacuum system.[3]

The core of the static method involves the sample being placed in a thermostated container connected to a pressure-measuring device. The system is evacuated to remove air and other impurities. The sample is then allowed to reach thermal equilibrium at a specific temperature, and the pressure of the vapor in equilibrium with the condensed phase is measured directly.[4] The temperature was precisely controlled and measured using a calibrated thermometer.[3]

The vapor pressure measurements for this compound were conducted over a temperature range of 189-296 K.[3] The resulting data were then fitted to the Antoine equation by the method of least squares to provide a continuous relationship between temperature and vapor pressure.[3]

Mandatory Visualizations

The following diagrams illustrate the relationship between temperature and vapor pressure for this compound and a generalized workflow for the experimental determination of vapor pressure using the static method.

References

Tetramethylgermane: A Technical Guide to Health and Safety Risks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylgermane ((CH₃)₄Ge) is a volatile, organogermanium compound utilized primarily as a precursor in chemical vapor deposition (CVD) for the production of germanium-containing semiconductor thin films.[1][2] While its application in the electronics industry is significant, a comprehensive understanding of its health and safety risks is crucial for personnel handling this substance. This technical guide synthesizes the available toxicological data, outlines potential hazards, and provides context based on related organometallic compounds. It is important to note that specific, in-depth toxicological studies on this compound are limited in the public domain. Therefore, a cautious approach, guided by the precautionary principle, is essential when working with this compound. This document presents the known data and offers a framework for risk assessment in the absence of a complete toxicological profile.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to safe handling and risk mitigation. These properties dictate its behavior under various laboratory and industrial conditions, influencing factors such as volatility, flammability, and potential for exposure.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂Ge | [3][4][5] |

| Molecular Weight | 132.77 g/mol | [4][6] |

| CAS Number | 865-52-1 | [4][6] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | 43-44 °C at 740 mmHg | [3][7] |

| Melting Point | -88 °C (decomposes) | [3] |

| Density | 0.978 g/mL at 25 °C | [3][5] |

| Vapor Pressure | 465 mbar at 20 °C | [5] |

| Flash Point | -37 °C (-34.6 °F) - closed cup | [4] |

| Solubility | Not miscible or difficult to mix in water. Soluble in ethanol, ether, and gasoline. | [7] |

Toxicological Data

The available quantitative toxicological data for this compound is sparse. The primary source of acute toxicity information comes from the Registry of Toxic Effects of Chemical Substances (RTECS).

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. The known data for this compound is summarized below.

| Route of Exposure | Species | Test | Result | Reference(s) |

| Inhalation | Mouse | LC₅₀ | > 2,500 mg/m³ / 10 min | [6] |

This single data point indicates that the lethal concentration for 50% of the test subjects was not reached at 2,500 mg/m³ over a 10-minute exposure period. While this suggests a relatively low order of acute inhalation toxicity under these specific conditions, it is insufficient to fully characterize the acute hazard. No specific oral or dermal LD₅₀ values have been identified in the reviewed literature.

Chronic Toxicity, NOAEL, and LOAEL

There is no available information on the chronic toxicity of this compound. Similarly, No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) values have not been established. The absence of this data necessitates a conservative approach to handling, assuming that long-term or repeated exposure could lead to adverse health effects.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Reference(s) |

| Flammable Liquids | 2 | H225 | Highly flammable liquid and vapor | [3][6] |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [6] |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [6] |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | [6] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [6] |

In addition to the formal GHS classifications, this compound is noted as a potential neurotoxin.[6]

Experimental Protocols

Due to the limited specific toxicological studies on this compound, detailed experimental protocols from its own literature are not available. However, to fulfill the requirement for methodological insight, a standard protocol for acute inhalation toxicity testing, such as OECD Test Guideline 403, is described here as a representative example of how the LC₅₀ value would be determined.

General Protocol for Acute Inhalation Toxicity Study (based on OECD 403)

Objective: To determine the median lethal concentration (LC₅₀) of a substance following a short-term inhalation exposure.

Test Animals: Typically, young adult rats of a standard laboratory strain are used. Both sexes should be represented.

Methodology:

-

Chamber: A whole-body or nose-only inhalation chamber is used to expose the animals to the test substance's vapor. The chamber is designed to provide a stable and uniform concentration of the test atmosphere.

-

Atmosphere Generation: For a volatile liquid like this compound, the test atmosphere is generated by a calibrated vaporization system. The concentration of the substance in the chamber is continuously monitored.

-

Exposure: Animals are exposed to a range of concentrations of the test substance for a fixed period, typically 4 hours. A control group is exposed to filtered air under the same conditions.

-

Observation: Following exposure, the animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

Data Analysis: The LC₅₀ is calculated using appropriate statistical methods, such as probit analysis.

References

- 1. product.rikenkeiki.co.jp [product.rikenkeiki.co.jp]

- 2. americanelements.com [americanelements.com]

- 3. gelest.com [gelest.com]

- 4. canbipharm.com [canbipharm.com]

- 5. dockchemicals.com [dockchemicals.com]

- 6. Tetramethylgermanium | C4H12Ge | CID 70079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

The Ascendancy of Carbon's Heavier Cousin: A Technical Guide to the Historical Development of Organogermanium Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey of organogermanium compounds, from a theoretical prediction to a class of molecules with significant therapeutic potential, is a compelling narrative of scientific discovery and innovation. This technical guide provides an in-depth exploration of the historical development of these compounds, focusing on their synthesis, physicochemical properties, and evolving applications, particularly in the realm of medicine.

From Prediction to the First Synthesis: The Dawn of Organogermanium Chemistry

The story of organogermanium chemistry begins not with a discovery, but with a prediction. In 1871, Dmitri Mendeleev, in his formulation of the periodic table, foresaw the existence of an element he termed "ekasilicon," positioned between silicon and tin. This prediction was realized in 1886 when Clemens Winkler, a German chemist, isolated the element from the mineral argyrodite and named it germanium, in honor of his homeland.

Just one year later, in 1887, Winkler achieved another pioneering feat: the synthesis of the first organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄) . This seminal work, accomplished by reacting germanium tetrachloride with diethylzinc, laid the foundational stone for the entire field of organogermanium chemistry.[1][2][3][4] The initial years following this discovery saw a relatively slow pace of development. However, the mid-20th century witnessed a renewed interest, largely driven by the burgeoning field of medicinal chemistry and the quest for novel therapeutic agents.

Physicochemical Properties of Key Organogermanium Compounds

The following table summarizes key physicochemical and toxicity data for some of the most historically significant organogermanium compounds.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | LD50 (Species, Route) |

| Tetraethylgermane | Ge(C₂H₅)₄ | 188.88 | -90 | 163-165 | Insoluble in water | Not readily available |

| Spirogermanium | C₁₇H₃₆GeN₂ | 341.12 | 287-288 (dihydrochloride) | 106-109 (at 0.03 mmHg) | Oil, Dihydrochloride is crystalline | 75 mg/kg (rat, i.p.), 150 mg/kg (mouse, i.p.), 324 mg/kg (mouse, oral)[5] |

| Ge-132 (Propagermanium) | (GeCH₂CH₂COOH)₂O₃ | 339.35 (monomer) | Decomposes > 320 | N/A | Soluble in water when heated | >10,000 mg/kg (rat, oral), >6,300 mg/kg (mouse, oral)[1] |

Key Medically-Relevant Organogermanium Compounds: A Deeper Dive

The resurgence of interest in organogermanium chemistry in the latter half of the 20th century was predominantly fueled by the discovery of the biological activities of several compounds, most notably spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).

Spirogermanium: An Early Anticancer Candidate

Synthesized in the 1970s, spirogermanium was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[1] It demonstrated a broad spectrum of in vitro cytotoxic activity against various human tumor cell lines.[1][6]

Clinical Trial Data for Spirogermanium:

| Phase | Dose-Limiting Toxicity | Recommended Phase II Dose | Observed Responses |

| I | Neurologic (lethargy, dizziness, ataxia)[7] | 80-120 mg/m² via 60' infusion three times a week[6] | Partial response in a patient with well-differentiated lymphocytic lymphoma.[8] Activity reported in malignant lymphoma, ovarian cancer, breast cancer, large bowel cancer, and prostatic cancer.[6] |

| I (oral) | Gastrointestinal (nausea, vomiting) at 300 mg/day[3] | 200 mg/day[3] | Objective responses in two patients with lymphoproliferative disorders.[3] |

Ge-132 (Propagermanium): An Immunomodulator

2-Carboxyethylgermanium sesquioxide, commonly known as Ge-132 or propagermanium, garnered significant attention for its immunomodulatory properties. Unlike many cytotoxic anticancer agents, Ge-132 was found to exert its antitumor effects primarily by stimulating the host's immune system.[9]

Experimental Protocols for Key Syntheses

Synthesis of Tetraethylgermane (Winkler, 1887)

While Winkler's original 1887 publication lacks the detailed procedural descriptions common in modern literature, the synthesis is understood to proceed via the following reaction:

Reaction: GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂

Conceptual Procedure:

-

Under an inert atmosphere (e.g., hydrogen or carbon dioxide), germanium tetrachloride (GeCl₄) is reacted with diethylzinc (Zn(C₂H₅)₂).

-

Diethylzinc is a pyrophoric liquid, necessitating careful handling and likely cooling of the reaction mixture to control the exothermic reaction.

-

Following the reaction, the volatile tetraethylgermane is separated from the non-volatile zinc chloride byproduct, likely through distillation.[1]

Synthesis of Spirogermanium

The synthesis of spirogermanium is a multi-step process. A key step involves the reaction of germanium tetrachloride with a bifunctional amine, followed by a Grignard reaction and subsequent hydrolysis.[1]

Conceptual Procedure:

-

Reaction of germanium tetrachloride (GeCl₄) with N-methyl-4-piperidone.

-

The resulting intermediate is then reacted with 3-(dimethylamino)propylmagnesium chloride (a Grignard reagent).

-

The product from the Grignard reaction is then hydrolyzed to yield spirogermanium.[1]

Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

The synthesis of Ge-132 typically involves the hydrolysis of 3-trichlorogermylpropionic acid.[10][11]

Reaction Scheme:

-

HGeCl₃ + CH₂=CHCOOH → Cl₃GeCH₂CH₂COOH

-

2 Cl₃GeCH₂CH₂COOH + 3 H₂O → (GeCH₂CH₂COOH)₂O₃ + 6 HCl

Detailed Experimental Protocol:

-

Preparation of 3-Trichlorogermylpropionic Acid: Trichlorogermane (HGeCl₃) is added to acrylic acid. This is a free-radical initiated addition reaction.[10] The trichlorogermane can be generated in situ from germanium tetrachloride and a reducing agent like 1,1,3,3-tetramethyldisiloxane.[12]

-

Hydrolysis: The resulting 3-trichlorogermylpropionic acid is then hydrolyzed. This step leads to the formation of the sesquioxide structure of Ge-132.[10][11]

Mechanisms of Action: Signaling Pathways and Cellular Effects

Ge-132: Immune System Activation via Interferon-γ

The primary mechanism of action for Ge-132's antitumor activity is the potentiation of the host immune response. Oral administration of Ge-132 has been shown to induce the production of interferon-gamma (IFN-γ).[9] IFN-γ, in turn, activates key immune effector cells, including T-cells and macrophages, which are then able to recognize and eliminate tumor cells.[9]

Caption: Immunomodulatory pathway of Ge-132.

Spirogermanium: A Multi-faceted Inhibitor of Macromolecular Synthesis

The mechanism of action for spirogermanium is less defined than that of Ge-132 but is understood to involve the direct inhibition of cellular proliferation. Studies have shown that spirogermanium inhibits the synthesis of DNA, RNA, and protein, with protein synthesis being the most sensitive to its effects.[6] This broad inhibition of essential cellular processes ultimately leads to cytotoxicity in cancer cells.

Caption: Proposed mechanism of action for Spirogermanium.

A General Experimental Workflow for Organogermanium Compound Development

The development of new organogermanium compounds, from synthesis to biological evaluation, follows a structured workflow.

References

- 1. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wiley.com [wiley.com]

- 3. paperpublications.org [paperpublications.org]

- 4. Germanium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of water-soluble organogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. benchchem.com [benchchem.com]

Solubility of Tetramethylgermane in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylgermane (Ge(CH₃)₄), an organogermanium compound, is a volatile, colorless liquid with applications in various chemical syntheses and as a precursor in materials science. A thorough understanding of its solubility characteristics in organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides an overview of the known solubility properties of this compound and outlines a general experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

Based on available chemical literature, this compound is generally described as being very soluble in a wide range of organic solvents. This high solubility is attributed to its nonpolar nature, stemming from the tetrahedral arrangement of methyl groups around the central germanium atom. This molecular structure allows for effective van der Waals interactions with many common organic solvent molecules. Sources indicate its solubility in both polar and non-polar organic solvents. However, it is important to note that this compound is not miscible with water.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a generalized methodology for the quantitative determination of the solubility of a volatile liquid like this compound in an organic solvent. This protocol is based on the gravimetric method, which is a common and reliable technique.

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of this compound in a specific organic solvent at saturation point at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity, anhydrous)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight septa

-

Syringes

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification (optional, for validation)

Procedure:

-

Solvent Preparation: A known volume of the desired organic solvent is placed into a series of glass vials.

-

Saturation: An excess of this compound is added to each vial. The vials are then tightly sealed to prevent the evaporation of the volatile solute and solvent.

-

Equilibration: The vials are placed in a temperature-controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved this compound at the bottom of the vial indicates that the solution is saturated.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand in the temperature-controlled environment for several hours to allow the excess, undissolved this compound to settle.

-

Sample Extraction: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, airtight syringe. Care must be taken not to disturb the undissolved solute.

-

Gravimetric Analysis: The syringe containing the aliquot of the saturated solution is weighed. The contents are then transferred to a pre-weighed vial. The empty syringe is re-weighed to determine the exact mass of the solution transferred. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a controlled temperature, leaving behind the non-volatile solute (in cases where the solute is significantly less volatile than the solvent). For a volatile solute like this compound, this step would be modified. Instead of evaporation, the composition of the saturated solution would be determined by a calibrated analytical technique such as Gas Chromatography (GC).

-

Quantification (for volatile solutes):

-

A calibration curve is first generated by preparing a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

The saturated solution sample is then analyzed by GC.

-

The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.

-

-

Data Calculation: The solubility is calculated from the mass of this compound and the volume or mass of the solvent in the aliquot. This can be expressed in various units such as grams per 100 mL of solvent, molarity (mol/L), or mole fraction.

-

Replicates: The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

An In-depth Technical Guide to the Thermochemical Properties of Tetramethylgermane

This technical guide provides a comprehensive overview of the thermochemical data available for tetramethylgermane (Ge(CH₃)₄). Designed for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details experimental methodologies, and illustrates the relationships between various thermochemical parameters.

Quantitative Thermochemical Data

The following tables summarize the critical thermochemical properties of this compound, facilitating easy comparison and reference.

Table 1: Enthalpy and Entropy Values for this compound

| Property | State | Value | Units | Reference |

| Enthalpy of Formation (ΔfH°) | Liquid | -131.1 ± 8.3 | kJ mol⁻¹ | [1][2] |

| Enthalpy of Formation (ΔfH°) | Gas | -102.6 ± 8.3 | kJ mol⁻¹ | [1][2] |

| Heat of Fusion (ΔH_fus) | Solid to Liquid | 1779.9 ± 1.7 | cal mol⁻¹ | [3] |

| Heat of Vaporization (ΔH_vap) at 285 K | Liquid to Gas | 6722 ± 10 | cal mol⁻¹ | [3] |

| Entropy (S°) of Ideal Gas at 285 K and 1 atm | Gas | 89.81 ± 0.15 | cal deg⁻¹ mol⁻¹ | [3] |

| Mean Ge-C Bond Dissociation Energy | - | 264.2 | kJ mol⁻¹ | [1][2] |

Table 2: Heat Capacity and Fusion Data for this compound

| Property | Temperature (K) | Value | Units | Reference |

| Heat Capacity (Cp) | 15 to 300 | - | - | [3] |

| Temperature of Fusion | 184.368 ± 0.010 | - | K | [3] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. The following sections detail the methodologies employed in key studies.

2.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound was determined using bomb calorimetry.[1][2]

-

Sample Preparation: A highly purified sample of this compound was used. Purification was achieved through preparative-scale vapor-phase chromatography to ensure the absence of impurities that could affect the combustion process.[2]

-

Combustion Process: The sample was combusted in a bomb calorimeter in the presence of oxygen at a pressure of 25 atmospheres.[1][2] The combustion reaction is as follows: Ge(CH₃)₄(l) + 8O₂(g) → GeO₂(c, hexagonal) + 4CO₂(g) + 6H₂O(l)[2]

-

Product Analysis: A full quantitative analysis of the combustion products was performed to account for any incomplete combustion.[1][2] This involved developing a method to quantitatively determine germanium dioxide, germanium monoxide, elementary germanium, and carbon in the presence of each other.[2]

-

Corrections: Corrections were made for the enthalpy of solution of the portion of germanium dioxide that dissolved in the small amount of water present at the end of the experiment.[2]

2.2. Heat Capacity and Entropy Determination

The heat capacity and, subsequently, the entropy of this compound were determined over a temperature range of 15 to 300 K.[3]

-

Calorimetry: A calorimeter was used to measure the heat capacity of the sample at various temperatures.

-

Heat of Fusion Measurement: The heat of fusion was determined by measuring the energy required to melt a known amount of the solid sample at its melting point.[3]

-

Vapor Pressure and Heat of Vaporization: The vapor pressure of the liquid was measured, and from this, the heat of vaporization at 285 K was determined.[3]

-

Entropy Calculation: The experimental data for heat capacity, heat of fusion, and heat of vaporization were used to calculate the entropy of the ideal gas at 285 K and 1 atm.[3] The potential barrier to rotation of the methyl groups was also determined by comparing the calculated and experimental entropies.[3]

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow and relationship between experimentally determined thermochemical quantities and derived properties for this compound.

References

- 1. Enthalpy of formation of this compound - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Enthalpy of formation of this compound - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for Germanium CVD on Silicon Substrates using Tetramethylgermane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deposition of germanium (Ge) thin films on silicon (Si) substrates utilizing Chemical Vapor Deposition (CVD) with tetramethylgermane (Ge(CH₃)₄, TMGe) as the precursor. While this compound is not a commonly documented precursor for this application, this guide offers a generalized methodology based on established MOCVD principles for other germanium sources, such as germane (GeH₄). The protocols outlined herein provide a foundational framework for process development and optimization.

Introduction

The heteroepitaxial growth of germanium on silicon has garnered significant interest for a variety of applications in microelectronics and photonics. The compatibility of germanium with silicon-based CMOS technology, coupled with its higher carrier mobility and pseudo-direct bandgap, makes it a promising material for next-generation devices. Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality epitaxial films. While germane (GeH₄) is the most common precursor for Ge CVD, organometallic sources like this compound offer potential advantages in terms of safety and handling. However, it is important to note that the use of TMGe for Ge CVD on Si is not extensively reported in scientific literature, and the following protocols are based on general MOCVD practices and knowledge of related chemistries.

Experimental Protocols

A typical MOCVD process for germanium deposition on silicon using an organometallic precursor involves several key steps: substrate preparation, loading into the reactor, pre-deposition bake-out, deposition, and cooling.

Substrate Preparation

-

Substrate Selection: Start with a single-crystal silicon (100) wafer.

-

Cleaning: A thorough cleaning of the Si substrate is critical to remove native oxide and organic contaminants. A standard RCA cleaning procedure is recommended.

-

SC-1 Clean: Immerse the wafer in a solution of NH₄OH : H₂O₂ : H₂O (1:1:5) at 75-80 °C for 10 minutes to remove organic residues.

-

DI Water Rinse: Thoroughly rinse the wafer with deionized (DI) water.

-

HF Dip: Dip the wafer in a dilute hydrofluoric acid solution (e.g., 2% HF) for 60 seconds to remove the native silicon dioxide layer.

-

Final DI Water Rinse: Rinse the wafer again with DI water.

-

Drying: Dry the wafer using a nitrogen gun.

-

-

Immediate Loading: Load the cleaned substrate into the MOCVD reactor's load-lock chamber immediately to minimize re-oxidation of the silicon surface.

MOCVD Growth Procedure (Generalized)

-

System Preparation:

-

Ensure the MOCVD system is leak-tight and has been purged with a high-purity inert gas (e.g., H₂ or N₂).

-

Heat the this compound bubbler to a stable temperature to ensure a consistent vapor pressure. The optimal bubbler temperature will need to be determined experimentally.

-

-

Substrate Loading and Bake-out:

-

Transfer the silicon substrate from the load-lock to the main reactor chamber.

-

Heat the substrate to a high temperature (e.g., 800-900 °C) in a hydrogen atmosphere for several minutes to desorb any remaining contaminants and ensure an atomically clean surface.

-

-

Deposition:

-

Lower the substrate temperature to the desired deposition temperature. For organometallic precursors, this is typically in the range of 400-700 °C.

-

Introduce the carrier gas (e.g., H₂) through the this compound bubbler to transport the TMGe vapor into the reactor.

-

The flow rate of the carrier gas and the pressure of the reactor will control the growth rate and film properties. These parameters will require careful optimization.

-

Continue the deposition for the desired amount of time to achieve the target film thickness.

-

-

Post-Deposition:

-

Stop the flow of the this compound precursor.

-

Keep the substrate under a flow of the carrier gas while it cools down to near room temperature to prevent surface contamination and degradation.

-

Unload the wafer from the reactor.

-

Data Presentation

Due to the limited availability of specific experimental data for germanium CVD using this compound, the following table presents a generalized range of parameters based on typical MOCVD processes for germanium and related materials. These values should be considered as a starting point for process optimization.

| Parameter | Typical Range | Units | Notes |

| Precursor | This compound (TMGe) | - | Ge(CH₃)₄ |

| Substrate | Silicon (100) | - | |

| Substrate Temperature | 400 - 700 | °C | Lower temperatures may lead to amorphous growth, while higher temperatures can increase crystallinity. |

| Reactor Pressure | 10 - 200 | Torr | Influences growth rate and film uniformity. |

| TMGe Bubbler Temperature | 0 - 30 | °C | Needs to be optimized to achieve stable and sufficient vapor pressure. |

| Carrier Gas | Hydrogen (H₂) | - | Can also act as a reactant to facilitate the removal of methyl groups. |

| Carrier Gas Flow Rate | 10 - 100 | sccm | Through the TMGe bubbler. |

| Dilution Gas Flow Rate | 1000 - 10000 | sccm | To maintain total flow and pressure. |

| Growth Rate | 1 - 20 | nm/min | Highly dependent on all other parameters. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the CVD of germanium on a silicon substrate using this compound.

Hypothesized Signaling Pathway: TMGe Decomposition

The thermal decomposition of this compound on the heated silicon substrate is the critical step for germanium film growth. A plausible, simplified reaction pathway is depicted below. This is a hypothesized pathway as detailed experimental studies on TMGe decomposition for CVD are not widely available. The process likely involves the sequential breaking of the Germanium-Carbon bonds.

Safety and Handling

This compound is a flammable and potentially toxic organometallic compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. The MOCVD system should be equipped with necessary safety features, including gas leak detectors and emergency shutdowns.

Conclusion

The chemical vapor deposition of germanium on silicon substrates using this compound presents a potential alternative to the more common germane-based processes. While detailed literature on this specific precursor is scarce, the generalized protocols and foundational principles outlined in these application notes provide a solid starting point for researchers and scientists. Successful deposition will require systematic optimization of key process parameters. The provided diagrams offer a visual representation of the experimental workflow and a hypothesized reaction mechanism to aid in understanding the deposition process. Further research is needed to fully elucidate the growth kinetics and film properties achievable with this compound.

Application Note: Protocol for Atomic Layer Deposition with Tetramethylgermane Precursor

This application note provides a detailed, albeit proposed, protocol for the atomic layer deposition (ALD) of germanium-containing thin films using tetramethylgermane (Ge(CH₃)₄, TMGe) as the germanium precursor. Due to the limited availability of specific published protocols for TMGe in ALD, this document outlines a starting point for process development based on established chemistries of similar germanium precursors and general ALD principles. The protocols provided are intended for researchers, scientists, and professionals in drug development and related fields who are exploring novel materials and deposition techniques.

Introduction

Atomic Layer Deposition (ALD) is a thin film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This is achieved through sequential, self-limiting surface reactions. Germanium (Ge) and its oxides (GeOₓ) are of significant interest for applications in advanced electronics, photonics, and as catalytic materials. While various germanium precursors have been utilized for ALD, this compound (TMGe) offers potential advantages due to its thermal stability and vapor pressure.

This document details proposed starting protocols for both thermal and plasma-enhanced ALD (PEALD) of germanium-containing films using TMGe.

Precursor and Materials

| Material | Grade | Supplier Recommendation |

| This compound (TMGe) | Electronic Grade (99.999%+) | Commercially available from various chemical suppliers. |

| Co-reactants | ||

| Ozone (O₃) | Semiconductor Grade | Generated in-situ from O₂. |

| Oxygen (O₂) Plasma | Ultra-high purity (99.999%+) | |

| Hydrogen (H₂) Plasma | Ultra-high purity (99.999%+) | |

| Purge Gas (Ar or N₂) | Ultra-high purity (99.999%+) | |

| Substrates | Silicon (100), Glass, etc. |

Proposed Experimental Protocols

Due to the high thermal stability of TMGe, a thermal ALD process may require a relatively high temperature window. Plasma-enhanced ALD is presented as a likely more viable alternative for achieving controlled deposition at lower temperatures.

Substrate Preparation

-

Cleaning: Substrates should be cleaned to remove organic and inorganic contaminants. A standard RCA clean is recommended for silicon substrates. For other substrates, sonication in a sequence of appropriate solvents (e.g., acetone, isopropanol, deionized water) is advised.

-

Surface Termination: A well-defined starting surface is crucial for ALD. For GeOₓ deposition, a hydroxyl-terminated surface is desirable. This can be achieved by a final dip in deionized water followed by drying with an inert gas, or by a brief UV-ozone treatment. For elemental germanium deposition, a hydrogen-terminated surface, created by a dilute hydrofluoric acid (HF) dip for silicon substrates, may be preferable.

Proposed Thermal ALD Protocol for GeO₂

This proposed thermal process utilizes ozone as the co-reactant, which is a common oxidant for ALD of oxides from organometallic precursors.

Table 1: Proposed Thermal ALD Parameters for GeO₂ using TMGe and Ozone

| Parameter | Proposed Value/Range | Notes |

| Substrate Temperature | 300 - 400 °C | The ALD window needs to be experimentally determined. |

| TMGe Precursor Temperature | 25 - 50 °C | To ensure adequate vapor pressure. |

| TMGe Pulse Time | 0.5 - 2.0 s | Should be optimized for saturation. |

| Purge Time 1 | 5 - 20 s | Sufficient to remove all non-reacted TMGe. |

| Ozone (O₃) Pulse Time | 0.5 - 2.0 s | Should be optimized for saturation. |

| Purge Time 2 | 5 - 20 s | Sufficient to remove all byproducts and unreacted ozone. |

| Number of Cycles | Dependent on desired thickness |

Proposed Plasma-Enhanced ALD (PEALD) Protocol for Ge and GeOₓ

PEALD is expected to be more effective for TMGe due to the precursor's stability. The use of plasma can facilitate ligand removal at lower temperatures, offering a wider process window.

Table 2: Proposed PEALD Parameters for Ge and GeOₓ using TMGe

| Parameter | Proposed Value/Range (for GeOₓ) | Proposed Value/Range (for Ge) | Notes |

| Substrate Temperature | 100 - 300 °C | 150 - 350 °C | Lower temperatures are possible with PEALD. |

| TMGe Precursor Temperature | 25 - 50 °C | 25 - 50 °C | To ensure adequate vapor pressure. |

| TMGe Pulse Time | 0.2 - 1.5 s | 0.2 - 1.5 s | Optimize for saturation. |

| Purge Time 1 | 5 - 20 s | 5 - 20 s | |

| Co-reactant | O₂ Plasma | H₂ Plasma | |

| Plasma Power | 100 - 300 W | 100 - 300 W | To be optimized. |

| Co-reactant Pulse Time | 1 - 5 s | 1 - 5 s | Optimize for saturation. |

| Purge Time 2 | 5 - 20 s | 5 - 20 s | |

| Number of Cycles | Dependent on desired thickness | Dependent on desired thickness |

Process Characterization

To establish a viable ALD process with TMGe, the following characterization steps are recommended:

-

Growth Rate Determination: The film thickness should be measured as a function of the number of ALD cycles to determine the growth per cycle (GPC). Ellipsometry is a suitable technique for this.

-

Saturation Studies: To confirm self-limiting growth, the GPC should be studied as a function of precursor and co-reactant pulse times. The GPC should saturate (become independent of pulse time) beyond a certain pulse duration.

-

ALD Temperature Window: The GPC should be determined at various substrate temperatures to identify the ALD window, which is the temperature range where the GPC is relatively constant.

-

Film Characterization: The deposited films should be characterized for their composition, crystallinity, and morphology using techniques such as X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM).

Visualizing the ALD Process

Proposed Thermal ALD Cycle for GeO₂

Caption: Proposed thermal ALD cycle for GeO₂ deposition.

Experimental Workflow

Application Notes and Protocols for Tetramethylgermane as a Precursor for SiGe Thin Film Growth

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature and technical documentation, it has been determined that there is a lack of specific and detailed information regarding the use of tetramethylgermane (TMGe) as a precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of silicon-germanium (SiGe) thin films.

The performed searches, using various targeted queries, did not yield any scholarly articles, conference proceedings, or patents that provide the necessary experimental protocols, process parameters, or quantitative data for the growth of SiGe films using TMGe. The existing body of research on SiGe thin film deposition predominantly focuses on the use of conventional precursors such as:

-

Germanium sources: Germane (GeH₄), Digermane (Ge₂H₆), and Isobutylgermane (iBuGe).

-

Silicon sources: Silane (SiH₄), Disilane (Si₂H₆), Trisilane (Si₃H₅), and Dichlorosilane (SiH₂Cl₂).

While this compound is a known organogermanium compound, its application as a precursor for SiGe epitaxy does not appear to be a common or established method. Therefore, the creation of detailed application notes and protocols, including data tables and experimental workflows as originally requested, cannot be fulfilled at this time due to the absence of foundational data in the public domain.

Researchers, scientists, and drug development professionals interested in this specific application are encouraged to consult proprietary research from chemical suppliers or to undertake foundational research to determine the viability and process parameters for using this compound in SiGe thin film growth.

Application Notes and Protocols for NMR Spectroscopic Characterization of Tetramethylgermane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of tetramethylgermane (TMG), a volatile organogermanium compound, using Nuclear Magnetic Resonance (NMR) spectroscopy. TMG is a crucial reference standard, particularly for ⁷³Ge NMR studies. These notes offer comprehensive protocols for sample preparation and data acquisition for ¹H, ¹³C, and ⁷³Ge NMR, ensuring high-quality, reproducible results.

Introduction

This compound ((CH₃)₄Ge) is a tetrahedral, air-stable, and volatile liquid that serves as a fundamental compound in organogermanium chemistry. Its simple, symmetric structure provides sharp, well-defined signals in NMR spectroscopy, making it an ideal reference compound. Accurate characterization of TMG by ¹H, ¹³C, and ⁷³Ge NMR is essential for establishing a reliable reference for chemical shift and for quality control of the compound itself.

Predicted NMR Spectral Data

The high symmetry of this compound results in a simple NMR spectrum. All twelve protons are chemically and magnetically equivalent, as are the four methyl carbons. This leads to a single resonance peak in both the ¹H and ¹³C NMR spectra. In ⁷³Ge NMR, TMG is the primary reference standard, and its chemical shift is defined as 0.0 ppm.

Quantitative Data Summary

The following tables summarize the key NMR spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound

| Parameter | Value | Solvent |

| Chemical Shift (δ) | ~0.14 ppm | Neat or CDCl₃ |

| Multiplicity | Singlet | - |

| Coupling Constants | Not Applicable | - |

Table 2: ¹³C NMR Data for this compound

| Parameter | Value | Solvent | Reference |

| Chemical Shift (δ) | ~ -1.0 ppm | CDCl₃ | [1] |

| Multiplicity | Singlet | - | |

| ¹J(¹³C, ⁷³Ge) | ~ -18.7 Hz | Neat |

Table 3: ⁷³Ge NMR Data for this compound

| Parameter | Value | Conditions |

| Chemical Shift (δ) | 0.0 ppm (Reference) | Neat |

| Linewidth (at half-height) | ~1.5 Hz | Neat |

| T₁ Relaxation Time | ~0.295 s | Neat |

| Coupling Constants | See Table 2 | - |

Experimental Protocols

Due to the volatile nature of this compound (boiling point: 43 °C), proper sample handling and preparation are critical for obtaining high-quality NMR spectra.

Sample Preparation

Materials:

-

This compound (TMG)

-

Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

-

High-quality 5 mm NMR tubes and caps

-

Gas-tight syringe or micropipette

-

Septum-sealed vial

Protocol for a Dilute Sample in a Deuterated Solvent:

-

Ensure the NMR tube is clean and dry.

-

In a well-ventilated fume hood, transfer approximately 0.6 mL of deuterated chloroform (CDCl₃) into a clean, dry vial.

-

Using a gas-tight syringe, carefully draw a small volume (1-5 µL) of this compound.

-

Inject the TMG into the deuterated solvent in the vial and gently swirl to mix.

-

Transfer the solution from the vial into the NMR tube.

-

Cap the NMR tube securely to prevent evaporation.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol for a Neat Sample (for ⁷³Ge NMR):

-